molecular formula C7H6BrClSe B14418973 1-[(Bromomethyl)selanyl]-4-chlorobenzene CAS No. 83726-16-3

1-[(Bromomethyl)selanyl]-4-chlorobenzene

Cat. No.: B14418973
CAS No.: 83726-16-3
M. Wt: 284.45 g/mol
InChI Key: AHHSACWIMLKEAX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chlorobenzene (CAS: 589-17-3) is a halogenated aromatic compound featuring a bromomethyl (-CH2Br) and a chloro (-Cl) substituent on a benzene ring. It is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing.

Properties

CAS No.

83726-16-3

Molecular Formula

C7H6BrClSe

Molecular Weight

284.45 g/mol

IUPAC Name

1-(bromomethylselanyl)-4-chlorobenzene

InChI

InChI=1S/C7H6BrClSe/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

AHHSACWIMLKEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se]CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Bromomethyl)selanyl]-4-chlorobenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 1-[(Bromomethyl)selanyl]-4-chlorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Scientific Research Applications

1-[(Bromomethyl)selanyl]-4-chlorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Bromomethyl)selanyl]-4-chlorobenzene involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromomethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups. The selenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C7H6BrCl
  • Molecular Weight : 205.48 g/mol
  • Physical State : Crystalline solid or liquid (depending on purity) .
  • Melting Point: Not explicitly reported, but derivatives like 1-bromo-4-chlorobenzene (CAS: 106-39-8) have a melting point of 66–68°C .
  • Solubility : Insoluble in water; soluble in aromatic solvents (e.g., toluene, DMF) .

Comparison with Structural Analogs

Below is a detailed comparison of 1-(bromomethyl)-4-chlorobenzene with structurally related compounds, focusing on reactivity, physical properties, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key References
1-(Bromomethyl)-4-chlorobenzene C7H6BrCl 205.48 -CH2Br, -Cl N/A
1-Bromo-4-chlorobenzene C6H4BrCl 191.46 -Br, -Cl (para) 66–68
4-Bromobenzyl chloride C7H6BrCl 205.48 -CH2Cl, -Br (para) N/A
1-(Bromoethynyl)-4-chlorobenzene C8H4BrCl 215.47 -C≡CBr, -Cl (para) 86–87
1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene C8H6BrCl 217.49 -CH=CHBr (Z-configuration) N/A

Key Research Findings:

Used in Rh-catalyzed hydroacylation to form enantioselective polycyclic structures with >90% enantiomeric excess .

Comparison with 1-Bromo-4-chlorobenzene :

  • The absence of the methylene (-CH2-) bridge in 1-bromo-4-chlorobenzene limits its utility in alkylation reactions but enhances stability in aromatic cross-couplings .

Ethynyl and Ethenyl Derivatives :

  • Bromoethynyl analogs exhibit superior click reactivity compared to bromomethyl derivatives, enabling rapid triazole formation (yield: 52–96%) .
  • Z-configured ethenyl derivatives show stereoselective hydroacylation, avoiding racemic mixtures .

Limitations and Contradictions

  • Selenium Analogs : The evidence provided lacks data on selenium-containing analogs (e.g., selanyl derivatives). This gap limits direct comparisons with compounds like 1-[(bromomethyl)selanyl]-4-chlorobenzene.

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